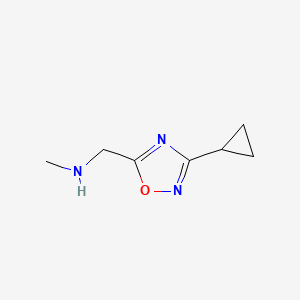

1-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)-N-methylmethanamine

Description

Properties

IUPAC Name |

1-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)-N-methylmethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11N3O/c1-8-4-6-9-7(10-11-6)5-2-3-5/h5,8H,2-4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UXYMIZJTYJBFGD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCC1=NC(=NO1)C2CC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40649250 | |

| Record name | 1-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)-N-methylmethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40649250 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

153.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1036471-29-0 | |

| Record name | 1-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)-N-methylmethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40649250 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis and Characterization of 1-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)-N-methylmethanamine

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 1,2,4-oxadiazole scaffold is a privileged heterocyclic motif in medicinal chemistry, frequently utilized as a bioisosteric replacement for amide and ester groups to enhance metabolic stability and pharmacokinetic profiles.[1] This guide presents a comprehensive, field-proven methodology for the synthesis and rigorous characterization of a novel derivative, 1-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)-N-methylmethanamine. We detail a robust, three-step synthetic pathway commencing with the formation of cyclopropanecarboxamidoxime, followed by a cyclocondensation reaction to construct the core 1,2,4-oxadiazole ring, and culminating in a nucleophilic substitution to install the N-methylmethanamine side chain. Each stage of the synthesis is accompanied by an in-depth explanation of the underlying chemical principles and experimental choices. Furthermore, a complete analytical workflow is described for the unambiguous structural confirmation and purity assessment of the final compound, employing techniques such as NMR spectroscopy, mass spectrometry, and infrared spectroscopy. This document serves as a practical and authoritative resource for researchers engaged in the synthesis of novel heterocyclic compounds for drug discovery and development.

Introduction: The Significance of the 1,2,4-Oxadiazole Core

The 1,2,4-oxadiazole ring system is a cornerstone in modern drug design, valued for its chemical stability and its ability to participate in hydrogen bonding, which is crucial for molecular recognition at biological targets.[2][3] These five-membered heterocycles are found in a wide array of pharmacologically active agents, demonstrating activities as anti-inflammatory, antithrombotic, and dopamine receptor ligands, among others.[4] The synthetic accessibility and the capacity for diverse substitution at the C3 and C5 positions make the 1,2,4-oxadiazole a versatile template for building libraries of potential drug candidates.[3][4]

This guide focuses on a specific derivative featuring a cyclopropyl group at the C3 position and an N-methylmethanamine moiety at C5. The cyclopropyl group is a valuable substituent in medicinal chemistry, known for introducing conformational rigidity and improving metabolic stability. The N-methylmethanamine side chain provides a basic nitrogen center, which can be critical for salt formation, improving solubility, and interacting with acidic residues in protein binding pockets. The synthesis of this specific target molecule provides a valuable case study in the strategic construction of complex heterocyclic systems.

Proposed Synthetic Strategy and Rationale

A robust and logical three-step synthetic route has been devised, starting from readily available precursors. The overall strategy is centered on the classical and highly reliable formation of the 1,2,4-oxadiazole ring via the cyclocondensation of an amidoxime with an acyl chloride.[4][5][6]

The chosen pathway is as follows:

-

Step 1: Synthesis of the key intermediate, Cyclopropanecarboxamidoxime , from cyclopropanecarbonitrile.

-

Step 2: Construction of the heterocyclic core, 5-(Chloromethyl)-3-cyclopropyl-1,2,4-oxadiazole , through reaction with chloroacetyl chloride.

-

Step 3: Final amination to yield the target compound, This compound .

This approach was selected for its high efficiency, use of well-established reactions, and the commercial availability of the starting materials.

Figure 1: Proposed three-step synthetic workflow.

Detailed Experimental Protocols

Step 1: Synthesis of Cyclopropanecarboxamidoxime (Intermediate 1)

Principle: This reaction involves the nucleophilic addition of hydroxylamine to the carbon-nitrogen triple bond of the nitrile. The resulting amidoxime is a critical building block for the subsequent cyclization step.

Procedure:

-

To a solution of cyclopropanecarbonitrile (1.0 eq) in a 1:1 mixture of ethanol and water, add hydroxylamine hydrochloride (1.5 eq) and sodium carbonate (1.5 eq).

-

Heat the mixture to reflux (approx. 80-90 °C) and monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 4-6 hours.

-

After completion, cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

-

Extract the aqueous residue with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to yield cyclopropanecarboxamidoxime, which can often be used in the next step without further purification.

Step 2: Synthesis of 5-(Chloromethyl)-3-cyclopropyl-1,2,4-oxadiazole (Intermediate 2)

Principle: This is the key ring-forming step. The amidoxime first acts as a nucleophile, attacking the highly electrophilic carbonyl carbon of the chloroacetyl chloride to form an O-acylamidoxime intermediate.[5][6] In the presence of a base (pyridine), this intermediate undergoes intramolecular cyclodehydration to form the stable 1,2,4-oxadiazole ring.[6]

Figure 2: Mechanism of 1,2,4-oxadiazole formation.

Procedure:

-

Dissolve cyclopropanecarboxamidoxime (1.0 eq) in anhydrous pyridine under a nitrogen atmosphere and cool the solution to 0 °C in an ice bath.

-

Add chloroacetyl chloride (1.1 eq) dropwise, ensuring the temperature remains below 10 °C.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Pour the reaction mixture into ice-water and extract with diethyl ether (3 x 75 mL).

-

Combine the organic layers, wash successively with 1M HCl, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford pure 5-(chloromethyl)-3-cyclopropyl-1,2,4-oxadiazole.

Step 3: Synthesis of this compound (Target Molecule)

Principle: This step is a standard nucleophilic substitution reaction. The highly nucleophilic methylamine displaces the chloride leaving group on the chloromethyl-substituted oxadiazole to form the final product.[7][8]

Procedure:

-

Dissolve 5-(chloromethyl)-3-cyclopropyl-1,2,4-oxadiazole (1.0 eq) in tetrahydrofuran (THF).

-

To this solution, add an excess of methylamine (typically a 2.0 M solution in THF, 3.0 eq) at room temperature.

-

Stir the reaction for 4-8 hours, monitoring by TLC until the starting material is consumed.

-

Remove the solvent under reduced pressure.

-

Dissolve the residue in dichloromethane and wash with water to remove methylamine hydrochloride.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude product.

-

If necessary, purify by column chromatography or recrystallization to obtain the final product with high purity.

Characterization and Data Analysis

Rigorous analytical characterization is essential to confirm the identity, structure, and purity of the synthesized compound.

Figure 3: Analytical workflow for product validation.

Expected Analytical Data

The following table summarizes the expected data from the primary analytical techniques used for characterization.

| Technique | Parameter | Expected Observation | Rationale |

| ¹H NMR | Chemical Shift (δ) | ~ 0.8-1.2 ppm (m, 4H)~ 1.5-1.8 ppm (m, 1H)~ 2.5 ppm (s, 3H)~ 3.9 ppm (s, 2H) | Characteristic signals for the two CH₂ groups and the CH of the cyclopropyl ring.[9][10][11]Signal for the N-CH₃ group.Signal for the CH₂ group adjacent to the oxadiazole ring. |

| ¹³C NMR | Chemical Shift (δ) | ~ 8-12 ppm~ 40-45 ppm~ 50-55 ppm~ 165-170 ppm~ 175-180 ppm | Signals for cyclopropyl carbons.Signal for the N-CH₃ carbon.Signal for the CH₂ carbon.Signal for the C3 carbon of the oxadiazole.Signal for the C5 carbon of the oxadiazole. |

| HRMS (ESI+) | m/z | [M+H]⁺ calculated for C₈H₁₂N₃O⁺ | Confirms the molecular formula and monoisotopic mass of the protonated molecule. |

| IR Spectroscopy | Wavenumber (cm⁻¹) | ~ 1640-1660 cm⁻¹~ 1580-1600 cm⁻¹~ 1100-1200 cm⁻¹ | C=N stretch of the oxadiazole ring.[12]N-O stretch.C-O-C stretch of the oxadiazole ring.[12] |

Safety Considerations

-

Hydroxylamine: Is a potential skin irritant and should be handled with appropriate personal protective equipment (PPE), including gloves and safety glasses.

-

Chloroacetyl Chloride: Is highly corrosive and lachrymatory. All manipulations should be performed in a well-ventilated fume hood.

-

Pyridine: Is a flammable liquid with a strong odor. Use in a fume hood and away from ignition sources.

-

Methylamine: Is a flammable and corrosive gas/liquid. Use in a fume hood and ensure proper containment.

Conclusion

This guide provides a detailed, logical, and scientifically grounded protocol for the synthesis and characterization of this compound. By following the outlined three-step synthesis—amidoxime formation, oxadiazole cyclocondensation, and final amination—researchers can reliably produce this novel compound. The comprehensive characterization workflow ensures the unambiguous confirmation of its structure and purity, establishing a solid foundation for its potential use in drug discovery programs and further scientific investigation.

References

-

Baykov, S. V., et al. (2021). Room Temperature Synthesis of Bioactive 1,2,4-Oxadiazoles. Molecules, 26(16), 4933. Available at: [Link]

-

Selva, M., et al. (2002). Mono-N-methylation of Primary Amines with Alkyl Methyl Carbonates over Y Faujasites. 2. Kinetics and Selectivity. The Journal of Organic Chemistry, 67(15), 5237-5244. Available at: [Link]

-

Rostamizadeh, S., et al. (2013). A new one-pot synthesis of 1,2,4-oxadiazoles from aryl nitriles, hydroxylamine and crotonoyl chloride. Journal of Chemical Sciences, 125(4), 731–735. Available at: [Link]

-

Baykov, S. V., et al. (2021). Room Temperature Synthesis of Bioactive 1,2,4-Oxadiazoles. National Center for Biotechnology Information. Available at: [Link]

-

Li, H., et al. (2021). Selective N-monomethylation of primary amines. Catalysis Science & Technology, 11(1), 35-51. Available at: [Link]

-

Silva, T. H., et al. (2022). Synthesis, spectroscopic characterization and DNA/HSA binding studies of (phenyl/naphthyl)ethenyl-substituted 1,3,4-oxadiazolyl-1,2,4-oxadiazoles. New Journal of Chemistry, 46(3), 1184-1196. Available at: [Link]

-

Abdolrahimi, A., et al. (2021). N-methylation of primary aromatic amines. ResearchGate. Available at: [Link]

-

Arif, R., & Sahu, N. (2024). Heterocyclic Oxadiazole Derivatives Through Various Spectroscopic Techniques as UV, IR. International Journal of Analytical and Applied Chemistry, 10(1). Available at: [Link]

-

Pattan, S. R., et al. (2009). Synthesis of Substituted 1,2,4-Oxadiazoles from Substituted Acid Chlorides and Amidoximes under Mild Conditions. ResearchGate. Available at: [Link]

-

Zhang, G., et al. (2020). Efficient, green, and renewable N-di-methylation synthesis of amines by a novel. Semantic Scholar. Available at: [Link]

-

Wang, D., et al. (2024). Manganese-Catalyzed Mono-N-Methylation of Aliphatic Primary Amines without the Requirement of External High-Hydrogen Pressure. Angewandte Chemie International Edition, 63(13). Available at: [Link]

-

Roda, G., et al. (2020). Expanding the Library of 1,2,4-Oxadiazole Derivatives: Discovery of New Farnesoid X Receptor (FXR) Antagonists/Pregnane X Receptor (PXR) Agonists. Journal of Medicinal Chemistry, 63(21), 12945-12962. Available at: [Link]

-

Shah, S., et al. (2014). Scheme 1 Synthesis and resolution of cyclopropenecarboxamides. ResearchGate. Available at: [Link]

-

Barashkin, A. A., et al. (2020). Comparison of the cyclopropyl signals in the ¹H NMR spectra. ResearchGate. Available at: [Link]

-

Arif, R., & Sahu, N. (2024). Heterocyclic Oxadiazole Derivatives Through Various Spectroscopic Techniques as UV, IR. JournalsPub. Available at: [Link]

-

Sahu, N. (2024). Characterization of Synthesized Heterocyclic Oxadiazole Derivatives Using Mass, UV, IR, and NMR Spectroscopy, Among other Spectroscopic Techniques: Review. STM Journals. Available at: [Link]

-

Kumar, A., et al. (2023). Synthesis of a Novel 1,3,4-Oxadiazole Derivative with Piperazine and Phenoxypropanol Functionalities. ACS Omega, 8(30), 27123-27136. Available at: [Link]

- Rolf, M., et al. (1991). Process for the preparation of cyclopropanecarboxamide. Google Patents. US5068428A.

-

Wiberg, K. B., et al. (1962). Nuclear magnetic resonance spectra of cyclopropyl derivatives. The Journal of Organic Chemistry, 27(6), 2281–2284. Available at: [Link]

-

Pace, V., & Pierri, G. (2020). Recent Advances On 1,2,4-Oxadiazoles: From Synthesis To Reactivity And Pharmaceutical Applications. Current Organic Chemistry, 24(4), 374-398. Available at: [Link]

-

Vinayak, A., et al. (2013). 2-(4-fluorophenyl)-pyridine(A); Novel amine analogues of 5-[5-(chloromethyl)-1, 3, 4-oxadiazol-2-yl]. ResearchGate. Available at: [Link]

-

Galasso, V. (2018). H-1 NMR Chemical Shifts of Cyclopropane and Cyclobutane: A Theoretical Study. ResearchGate. Available at: [Link]

-

Doc Brown. (n.d.). cyclopropane low high resolution H-1 proton nmr spectrum. Doc Brown's Chemistry. Available at: [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of cyclopropanes. Organic Chemistry Portal. Available at: [Link]

-

Brainly. (2023). How many ^1H NMR signals does each dimethylcyclopropane show?. Brainly.com. Available at: [Link]

-

Liu, H., et al. (2010). 2-chloromethyl-5-aryl-1,3,4-oxadiazole Synthesis and Properties of Compounds. ResearchGate. Available at: [Link]

-

Baykov, S. V., et al. (2022). Unusual Formation of 1,2,4-Oxadiazine Core in Reaction of Amidoximes with Maleic or Fumaric Esters. Molecules, 27(21), 7549. Available at: [Link]

- Jackson, A., & Clark, J. H. (1995). Process for the preparation of cyclopropanecarboxamide. Google Patents. DE69516548D1.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. mdpi.com [mdpi.com]

- 3. Expanding the Library of 1,2,4-Oxadiazole Derivatives: Discovery of New Farnesoid X Receptor (FXR) Antagonists/Pregnane X Receptor (PXR) Agonists - PMC [pmc.ncbi.nlm.nih.gov]

- 4. ias.ac.in [ias.ac.in]

- 5. Room Temperature Synthesis of Bioactive 1,2,4-Oxadiazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Synthesis of a Novel 1,3,4-Oxadiazole Derivative with Piperazine and Phenoxypropanol Functionalities - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. pubs.acs.org [pubs.acs.org]

- 11. cyclopropane low high resolution H-1 proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H1 cyclopropane 1-H nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 12. journalspub.com [journalspub.com]

Physicochemical Properties of 1-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)-N-methylmethanamine

An In-depth Technical Guide:

Abstract

This technical guide provides a comprehensive analysis of the core physicochemical properties of 1-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)-N-methylmethanamine. This molecule incorporates a 1,2,4-oxadiazole ring, a heterocyclic motif of significant interest in medicinal chemistry, often utilized as a bioisosteric replacement for amide and ester functionalities to enhance metabolic stability.[1][2] The guide is structured for researchers, scientists, and drug development professionals, offering not only compiled data but also the fundamental principles and detailed experimental protocols for determining these critical parameters. Understanding properties such as lipophilicity, ionization, and solubility is paramount as they govern a compound's pharmacokinetic and pharmacodynamic profile, ultimately influencing its journey from a laboratory curiosity to a potential therapeutic agent.[3][4][5]

Core Molecular Profile and Identifiers

A foundational understanding of a compound begins with its fundamental identifiers and structural properties. This compound is a synthetic organic molecule featuring a compact and metabolically stable framework.[6] Its key identifiers and calculated properties are summarized below.

Chemical Structure:

| Identifier | Value | Source |

| IUPAC Name | This compound | ChemBridge |

| CAS Number | 1036471-29-0 | [7] |

| Molecular Formula | C₇H₁₁N₃O | [7] |

| Molecular Weight | 153.0 g/mol | [7] |

| Physical Form | Liquid | [7] |

| Salt Form | Free Base | [7] |

Lipophilicity: The Partition Coefficient (LogP)

Lipophilicity is a critical physicochemical property that dictates a drug's ability to permeate biological membranes, its distribution within the body, and its binding to plasma proteins and metabolic enzymes.[8][9] It is most commonly expressed as the logarithm of the partition coefficient (LogP), representing the ratio of a compound's concentration in a lipid phase (typically n-octanol) to its concentration in an aqueous phase at equilibrium.[8]

| Parameter | Value | Significance |

| LogP | -0.42 | Indicates a hydrophilic character, suggesting good aqueous solubility but potentially lower passive membrane permeability. |

Causality in Experimental Design: The Shake-Flask Method

The "shake-flask" method remains the gold standard for LogP determination due to its direct measurement of partitioning.[10][11] The choice of n-octanol is deliberate; its amphiphilic nature, possessing both a polar hydroxyl group and a nonpolar alkyl chain, provides a reasonable mimic of the lipid bilayers found in biological membranes.[12] The procedure requires achieving true equilibrium, making it time-consuming but highly accurate for values in the -2 to 4 range.[10]

Protocol 2.1: Shake-Flask LogP Determination

-

Phase Preparation: Prepare a phosphate-buffered saline (PBS) solution at pH 7.4. Saturate the PBS by shaking it with n-octanol and allowing the phases to separate. Similarly, saturate n-octanol with the buffered PBS. This pre-saturation is critical to prevent volume changes during the experiment.

-

Compound Preparation: Prepare a stock solution of the test compound in the aqueous phase (pre-saturated PBS). The concentration should be high enough for accurate quantification but low enough to avoid solubility issues.

-

Partitioning: In a suitable vessel, combine a precise volume of the compound-containing aqueous phase with a precise volume of the pre-saturated n-octanol. The volume ratio (Vaq/Voct) can be adjusted based on the expected LogP to ensure quantifiable amounts of the compound in both phases.[12]

-

Equilibration: Agitate the vessel at a constant temperature (e.g., 25°C) for a sufficient period (e.g., 1-24 hours) to allow the system to reach equilibrium. Centrifuge the vessel to ensure complete phase separation.

-

Quantification: Carefully withdraw an aliquot from both the aqueous and n-octanol phases. Determine the concentration of the compound in each phase using a suitable analytical method, such as HPLC-UV or LC-MS/MS.[13]

-

Calculation: Calculate the LogP using the formula: LogP = log₁₀ ( [Concentration]octanol / [Concentration]aqueous )

Workflow Visualization

Caption: Shake-Flask method workflow for LogP determination.

Ionization State: The Acid Dissociation Constant (pKa)

For ionizable compounds, the pKa value is arguably one of the most important physicochemical parameters. It defines the pH at which 50% of the compound is in its ionized form and 50% is in its neutral form. The secondary amine in this compound is a basic center that will be protonated at physiological pH. This ionization state profoundly impacts aqueous solubility, membrane permeability (as charged species generally do not cross membranes via passive diffusion), and the potential for ionic interactions with biological targets.[9][14]

While no experimental pKa value for this specific compound is publicly available, its determination is crucial for any drug development program.

Causality in Experimental Design: Potentiometric Titration

Potentiometric titration is a highly precise and reliable method for pKa determination.[15] The principle involves monitoring the pH of a solution of the compound as a titrant (an acid or base) of known concentration is added incrementally.[14][16] The resulting titration curve of pH versus titrant volume reveals an inflection point, from which the pKa can be accurately calculated.[15] Maintaining a constant ionic strength (e.g., with KCl) is essential to keep activity coefficients constant, ensuring the measurement reflects true concentration changes.[17]

Protocol 3.1: Potentiometric pKa Determination

-

System Calibration: Calibrate a pH meter and electrode using at least two standard buffers (e.g., pH 4.0, 7.0, and 10.0) at a constant temperature (e.g., 25°C).

-

Sample Preparation: Accurately prepare a solution of the compound (e.g., 1 mM) in deionized water.[16] Add a background electrolyte, such as 0.15 M KCl, to maintain constant ionic strength.[17]

-

Titration Setup: Place the solution in a temperature-controlled vessel with a magnetic stirrer. Immerse the calibrated pH electrode.

-

Titration: Since the compound is a base, the titrant will be a standardized strong acid (e.g., 0.1 M HCl). Add the titrant in small, precise increments using an auto-burette.

-

Data Acquisition: Record the pH value after each addition of titrant, allowing the reading to stabilize.

-

Data Analysis: Plot the pH versus the volume of titrant added. The pKa corresponds to the pH at the half-equivalence point. For higher accuracy, analyze the first (ΔpH/ΔV) or second (Δ²pH/ΔV²) derivative of the titration curve to precisely locate the equivalence point.[18]

Workflow Visualization

Caption: Potentiometric titration workflow for pKa determination.

Aqueous Solubility

Aqueous solubility is a gatekeeper property in drug discovery. A compound must have sufficient solubility to be absorbed from the gastrointestinal tract and distributed throughout the body in the bloodstream to reach its target.[8][19] Low solubility can lead to poor bioavailability, unreliable results in biological assays, and significant formulation challenges.[19]

It's important to distinguish between two types of solubility measurements:

-

Kinetic Solubility: Measured by adding a DMSO stock solution of the compound to an aqueous buffer. It's a non-equilibrium measurement often used for high-throughput screening in early discovery as it is fast and requires little compound.[20][21]

-

Thermodynamic Solubility: The true equilibrium solubility of the solid compound in a buffer. It is more time-consuming to measure but is the definitive value needed for later-stage development.[19]

Protocol 4.1: Kinetic Solubility Assay (Direct UV Method)

-

Stock Solution: Prepare a high-concentration stock solution of the test compound in 100% DMSO (e.g., 10 mM).[20]

-

Plate Setup: Dispense a small volume (e.g., 2 µL) of the DMSO stock solution into the wells of a 96-well microtiter plate.

-

Buffer Addition: Add aqueous buffer (e.g., PBS, pH 7.4) to each well to achieve the desired final compound concentration, ensuring the final DMSO concentration is low (e.g., 1-2%) to minimize its effect on solubility.[22]

-

Incubation: Mix the plate thoroughly and incubate at a controlled temperature (e.g., 25°C) for a set period (e.g., 2 hours).[19][22]

-

Filtration: Filter the solution through a filter plate to remove any precipitated compound.[22]

-

Quantification: Measure the UV absorbance of the filtrate in a UV-compatible plate. Compare the absorbance to a standard curve prepared by diluting the DMSO stock in a DMSO/buffer mixture to determine the concentration of the dissolved compound, which represents its kinetic solubility.[22]

Workflow Visualization

Caption: Kinetic solubility assay workflow via direct UV analysis.

Additional Molecular and Structural Descriptors

Beyond the "big three" properties, other calculable descriptors provide valuable insights into a compound's potential drug-like character.[4]

| Descriptor | Value | Significance in Drug Design |

| Rotatable Bonds | 3 | A low number of rotatable bonds (<10) is generally favorable for good oral bioavailability, as it reduces the entropic penalty upon binding to a target.[7] |

| Topological Polar Surface Area (TPSA) | 64.94 Ų (estimated) | TPSA is a good predictor of passive membrane transport. A value <140 Ų is often associated with good cell permeability and oral bioavailability.[23] |

| Hydrogen Bond Donors | 1 (from the N-H group) | Hydrogen bonding potential influences solubility and target binding. The number of donors and acceptors is a key component of Lipinski's Rule of Five.[23] |

| Hydrogen Bond Acceptors | 4 (from N and O atoms) | [23] |

Conclusion

This compound presents a physicochemical profile characterized by high hydrophilicity (LogP -0.42), a low number of rotatable bonds, and a polar surface area conducive to good bioavailability. The presence of a basic secondary amine necessitates careful determination of its pKa to fully understand its behavior in physiological environments. The protocols and principles outlined in this guide provide a robust framework for the empirical characterization of this and similar molecules. Such a thorough physicochemical evaluation is a non-negotiable cornerstone of modern drug discovery, enabling data-driven decisions and guiding the optimization of lead compounds into successful clinical candidates.

References

-

Fiveable. (n.d.). Physicochemical properties. Medicinal Chemistry Class Notes. Retrieved from [Link]

-

Creative Bioarray. (n.d.). Protocol for Determining pKa Using Potentiometric Titration. Retrieved from [Link]

-

DergiPark. (2024). Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. Retrieved from [Link]

-

Encyclopedia.pub. (2022). Methods for Determination of Lipophilicity. Retrieved from [Link]

-

AxisPharm. (n.d.). Kinetic Solubility Assays Protocol. Retrieved from [Link]

-

Waring, M. J., et al. (2024). An analysis of the physicochemical properties of oral drugs from 2000 to 2022. PubMed. Retrieved from [Link]

-

ECETOC. (n.d.). APPENDIX A: MEASUREMENT OF ACIDITY (pKA). Retrieved from [Link]

-

ResearchGate. (n.d.). LogP / LogD shake-flask method v1. Retrieved from [Link]

-

ResearchGate. (2025). Continuous Synthesis of 4-Cyclopropyl-1,2,5-Oxadiazole-3-Carboxylic Acid. Retrieved from [Link]

-

BioDuro. (n.d.). ADME Solubility Assay. Retrieved from [Link]

-

JoVE. (2019). A New Straightforward Method for Lipophilicity (logP) Measurement using 19F NMR Spectroscopy. Retrieved from [Link]

-

Van der Sijde, D., et al. (n.d.). Development of Methods for the Determination of pKa Values. PMC - NIH. Retrieved from [Link]

-

SciSpace. (n.d.). Using potentiometric acid-base titration to determine pka from mangosteen pericarps extract. Retrieved from [Link]

-

Slideshare. (n.d.). Physicochemical properties of drug. Retrieved from [Link]

-

Dolcet, C., et al. (2015). Setup and validation of shake-flask procedures for the determination of partition coefficients (logD) from low drug amounts. PubMed. Retrieved from [Link]

-

ResearchGate. (n.d.). Design of a Modified Kinetic Solubility Determination Method at Laboratory Level for Early Drug Discovery. Retrieved from [Link]

-

JoVE. (2025). Factors Affecting Drug Biotransformation: Physicochemical and Chemical Properties of Drugs. Retrieved from [Link]

-

SciSpace. (1995). Setup and validation of shake-flask procedures for the determination of partition coefficients (logD) from low drug amounts. Retrieved from [Link]

-

PubChem. (n.d.). 5-cyclopropyl-N-[(5-methyl-1,2,4-oxadiazol-3-yl)-(3-methyloxetan-3-yl)methyl]-4-[(2S)-1,1,1-trifluoropropan-2-yl]oxypyridine-2-carboxamide. Retrieved from [Link]

-

European Chemical Bulletin. (2023). A Review on 1, 3, 4-Oxadiazole Its Chemical Synthesis and Pharmacological Properties. Retrieved from [Link]

-

MDPI. (n.d.). 4-(2,5-Dimethyl-1H-pyrrol-1-yl)-1,2,5-oxadiazol-3-amine. Retrieved from [Link]

-

Pharmaffiliates. (n.d.). 6-(Cyclopropanecarboxamido)-4-((2-methoxy-3-(1H-1,2,4-triazol-5-yl)phenyl)amino)-N-(methyl-d3)pyridazine-3-carboxamide. Retrieved from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Buy 3-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)-N-(4-ethoxyphenyl)azetidine-1-carboxamide (EVT-3069247) | 1351650-54-8 [evitachem.com]

- 3. fiveable.me [fiveable.me]

- 4. An analysis of the physicochemical properties of oral drugs from 2000 to 2022 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. dmpkservice.wuxiapptec.com [dmpkservice.wuxiapptec.com]

- 6. benchchem.com [benchchem.com]

- 7. You are being redirected... [hit2lead.com]

- 8. Physicochemical properties of drug | PPT [slideshare.net]

- 9. Video: Factors Affecting Drug Biotransformation: Physicochemical and Chemical Properties of Drugs [jove.com]

- 10. encyclopedia.pub [encyclopedia.pub]

- 11. researchgate.net [researchgate.net]

- 12. scispace.com [scispace.com]

- 13. Setup and validation of shake-flask procedures for the determination of partition coefficients (logD) from low drug amounts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 15. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]

- 16. dergipark.org.tr [dergipark.org.tr]

- 17. creative-bioarray.com [creative-bioarray.com]

- 18. scispace.com [scispace.com]

- 19. enamine.net [enamine.net]

- 20. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 21. asianpubs.org [asianpubs.org]

- 22. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]

- 23. chemscene.com [chemscene.com]

An In-depth Technical Guide to Predicting the Mechanism of Action of 1-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)-N-methylmethanamine

Distribution: For Researchers, Scientists, and Drug Development Professionals

Abstract

This guide provides a comprehensive framework for elucidating the mechanism of action (MoA) of the novel small molecule, 1-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)-N-methylmethanamine. While no specific biological activity has been reported for this compound to date, its structural motifs—a 1,2,4-oxadiazole core and a cyclopropyl group—are prevalent in a variety of pharmacologically active agents. This document outlines a systematic approach to MoA prediction, integrating computational analysis with a tiered experimental validation strategy. We will explore a hypothesized MoA centered on the inhibition of a key signaling kinase, supported by detailed protocols for in vitro and cell-based assays. The overarching goal is to equip researchers with a robust methodology for characterizing novel chemical entities in the early stages of drug discovery.

Introduction: Deconstructing the Molecule for Mechanistic Clues

The rational prediction of a novel compound's MoA begins with a thorough analysis of its chemical structure. The subject of this guide, this compound (henceforth referred to as CPO-MA), presents two key features that inform our initial hypotheses: the 1,2,4-oxadiazole ring and the cyclopropyl moiety.

-

The 1,2,4-Oxadiazole Scaffold: This five-membered heterocycle is a well-established pharmacophore found in numerous approved drugs and clinical candidates.[1][2][3][4] Its rigid structure and ability to participate in hydrogen bonding and other non-covalent interactions make it a versatile building block in medicinal chemistry.[1][2] Derivatives of 1,2,4-oxadiazole have been reported to exhibit a wide array of biological activities, including anti-inflammatory, anticancer, and antimicrobial effects.[1][2][3] Notably, specific 1,2,4-oxadiazole-containing compounds have been shown to act as inhibitors of enzymes such as human DNA topoisomerase IIα and protein tyrosine phosphatase SHP2.[2]

-

The Cyclopropyl Group: The inclusion of a cyclopropyl ring in drug candidates is a common strategy to enhance potency, improve metabolic stability, and increase brain permeability.[5][6][7][8][9] This is attributed to its unique electronic properties and its ability to act as a rigid linker, conformationally constraining the molecule and potentially leading to higher affinity binding to a biological target.[5][7] The cyclopropyl group can also serve as a bioisostere for other chemical groups, such as a vinyl or carbonyl group.

The presence of a primary amine in the methylamine side chain further suggests the potential for ionic interactions with biological targets, such as receptors or enzymes possessing acidic residues in their binding pockets.

Hypothesized Mechanism of Action: Inhibition of a Pro-inflammatory Kinase

Based on the prevalence of anti-inflammatory activity among 1,2,4-oxadiazole derivatives, we hypothesize that CPO-MA acts as an inhibitor of a key kinase involved in pro-inflammatory signaling pathways. For the purpose of this guide, we will focus on Tumor Necrosis Factor Receptor-Associated Factor 6 (TRAF6) , a ubiquitin ligase with kinase activity that plays a critical role in the activation of the NF-κB signaling pathway. The inhibition of TRAF6 is a validated strategy for the development of anti-inflammatory therapeutics.

Our central hypothesis is that CPO-MA binds to the active site of TRAF6, inhibiting its kinase activity and subsequently blocking the downstream activation of NF-κB.

Proposed Signaling Pathway

Caption: Proposed mechanism of action of CPO-MA on the NF-κB signaling pathway.

Experimental Validation Workflow

A tiered approach is recommended for the experimental validation of the hypothesized MoA. This workflow progresses from broad, high-throughput screening to more focused, target-specific assays.

Experimental Workflow Diagram

Caption: Tiered experimental workflow for MoA elucidation.

Tier 1: Phenotypic Screening

The initial step is to perform a broad phenotypic screen to identify the general biological activity of CPO-MA.

Protocol: Lipopolysaccharide (LPS)-induced Cytokine Release Assay in Macrophages

-

Cell Culture: Culture RAW 264.7 murine macrophages in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.

-

Cell Plating: Seed cells in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with a serial dilution of CPO-MA (e.g., 0.1 nM to 100 µM) for 1 hour.

-

Stimulation: Stimulate the cells with LPS (100 ng/mL) for 24 hours.

-

Supernatant Collection: Collect the cell culture supernatant.

-

Cytokine Measurement: Quantify the concentration of TNF-α and IL-6 in the supernatant using a commercially available ELISA kit.

-

Data Analysis: Calculate the IC50 value for the inhibition of each cytokine.

| Compound | TNF-α IC50 (µM) | IL-6 IC50 (µM) |

| CPO-MA (Hypothetical) | 1.2 | 1.5 |

| Dexamethasone (Control) | 0.05 | 0.08 |

Rationale: A positive result in this assay (i.e., dose-dependent inhibition of pro-inflammatory cytokine release) would support the hypothesis of an anti-inflammatory MoA.

Tier 2: Target Identification

Assuming a positive hit in the phenotypic screen, the next step is to identify the molecular target of CPO-MA.

Protocol: Kinase Profiling

-

Assay Principle: Utilize a commercial kinase profiling service (e.g., Eurofins DiscoverX, Promega) to screen CPO-MA against a panel of several hundred kinases.

-

Compound Concentration: Screen the compound at two concentrations (e.g., 1 µM and 10 µM) to identify potent hits.

-

Data Analysis: The service provider will report the percent inhibition for each kinase at the tested concentrations.

Rationale: This unbiased screen will identify potential kinase targets of CPO-MA. A significant and selective inhibition of TRAF6 would provide strong evidence for our hypothesis.

Tier 3: In Vitro Target Validation

Once a primary target is identified, in vitro assays are necessary to confirm direct engagement and determine the kinetic parameters of inhibition.

Protocol: In Vitro TRAF6 Kinase Assay

-

Assay Components: Recombinant human TRAF6, a suitable substrate peptide, and ATP.

-

Reaction: Incubate TRAF6 with varying concentrations of CPO-MA.

-

Initiation: Initiate the kinase reaction by adding the substrate and ATP.

-

Detection: Measure the amount of phosphorylated substrate using a suitable detection method (e.g., fluorescence, luminescence).

-

Data Analysis: Determine the IC50 value and perform kinetic studies (e.g., Michaelis-Menten) to determine the mode of inhibition (e.g., competitive, non-competitive).

| Parameter | Value (Hypothetical) |

| IC50 | 0.5 µM |

| Ki | 0.2 µM |

| Mode of Inhibition | ATP-competitive |

Rationale: This assay directly measures the inhibitory activity of CPO-MA on the purified target enzyme, providing definitive evidence of target engagement.

Tier 4: Cellular Mechanism Validation

The final in vitro step is to confirm that the observed cellular effects are a direct result of target inhibition.

Protocol: Western Blot Analysis of NF-κB Pathway Activation

-

Cell Culture and Treatment: Culture RAW 264.7 cells and treat with CPO-MA and/or LPS as described in the phenotypic screening protocol.

-

Cell Lysis: Lyse the cells and collect the protein extracts.

-

Protein Quantification: Determine the protein concentration of each lysate.

-

SDS-PAGE and Western Blotting: Separate the proteins by SDS-PAGE, transfer to a PVDF membrane, and probe with primary antibodies against phosphorylated IκBα (p-IκBα) and total IκBα.

-

Detection: Use a secondary antibody conjugated to HRP and a chemiluminescent substrate for detection.

-

Data Analysis: Quantify the band intensities and normalize the p-IκBα signal to the total IκBα signal.

Rationale: A dose-dependent decrease in LPS-induced IκBα phosphorylation in the presence of CPO-MA would confirm that the compound inhibits the NF-κB pathway at a step upstream of IκBα degradation, consistent with TRAF6 inhibition.

Conclusion and Future Directions

This guide has presented a systematic and logical approach to predicting and validating the mechanism of action of a novel small molecule, this compound. By leveraging the known pharmacology of its constituent chemical motifs, we have formulated a testable hypothesis centered on the inhibition of the pro-inflammatory kinase TRAF6. The outlined experimental workflow provides a clear path from initial phenotypic screening to definitive target validation.

Future studies should aim to confirm the in vivo efficacy of CPO-MA in a relevant animal model of inflammation (e.g., an LPS-induced endotoxemia model). Furthermore, structural biology studies, such as co-crystallization of CPO-MA with TRAF6, would provide invaluable insights into the precise binding mode and aid in the rational design of more potent and selective analogs. The principles and methodologies detailed herein are broadly applicable to the MoA elucidation of other novel chemical entities, forming a cornerstone of modern drug discovery.

References

- Vertex AI Search. (n.d.). Mechanisms of Action for Small Molecules Revealed by Structural Biology in Drug Discovery.

-

Talele, T. T. (2016). The “Cyclopropyl Fragment” is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. Journal of Medicinal Chemistry, 59(19), 8712–8756. [Link]

- Various Authors. (n.d.). Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent updates. Taylor & Francis Online.

-

Talele, T. T. (2016). The “Cyclopropyl Fragment” is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. ResearchGate. [Link]

-

Talele, T. T. (2016). The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. Semantic Scholar. [Link]

-

Scientific Update. (n.d.). The Cyclopropyl Group in Medicinal Chemistry. Retrieved from [Link]

-

Lee, S. I., et al. (2013). Predicting cancer drug mechanisms of action using molecular network signatures. PLoS Computational Biology, 9(4), e1003003. [Link]

-

Jang, Y., et al. (2021). Predicting mechanism of action of novel compounds using compound structure and transcriptomic signature coembedding. Bioinformatics, 37(19), 3326–3333. [Link]

-

Jang, Y., et al. (2021). Predicting mechanism of action of novel compounds using compound structure and transcriptomic signature coembedding. ResearchGate. [Link]

-

Ammar, A. A., et al. (2019). Novel Computational Approach to Predict Off-Target Interactions for Small Molecules. Frontiers in Pharmacology, 10, 796. [Link]

- Various Authors. (2024). Overview of 1,3,4-Oxadiazole Synthesis and Biological Activities. MDPI.

-

Various Authors. (2022). Research progress on the synthesis and pharmacology of 1,3,4-oxadiazole and 1,2,4-oxadiazole derivatives: a mini review. RSC Advances, 12(38), 24655-24668. [Link]

-

Various Authors. (2022). Research progress on the synthesis and pharmacology of 1,3,4-oxadiazole and 1,2,4-oxadiazole derivatives: a mini review. National Institutes of Health. [Link]

-

Various Authors. (2022). Biological activity of oxadiazole and thiadiazole derivatives. Journal of Medicinal Chemistry, 65(1), 1-32. [Link]

-

Various Authors. (2020). Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery. Molecules, 25(16), 3563. [Link]

-

Luczynski, M., & Kudelko, A. (2022). Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture. Molecules, 27(8), 2420. [Link]

-

Luczynski, M., & Kudelko, A. (2022). Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture. MDPI. [Link]

Sources

- 1. tandfonline.com [tandfonline.com]

- 2. Research progress on the synthesis and pharmacology of 1,3,4-oxadiazole and 1,2,4-oxadiazole derivatives: a mini review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Biological activity of oxadiazole and thiadiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. tandfonline.com [tandfonline.com]

- 7. researchgate.net [researchgate.net]

- 8. The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. | Semantic Scholar [semanticscholar.org]

- 9. scientificupdate.com [scientificupdate.com]

In Silico Analysis of 1-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)-N-methylmethanamine: A Technical Guide for Drug Discovery Professionals

Abstract

This technical guide provides a comprehensive, in-depth exploration of the in silico modeling of the novel small molecule, 1-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)-N-methylmethanamine. Addressed to researchers, scientists, and professionals in the field of drug development, this document eschews a rigid, templated format in favor of a logically flowing narrative that mirrors the real-world workflow of computational drug discovery. We will navigate the essential steps from initial target identification to the intricate details of molecular interactions, all grounded in established scientific principles and methodologies. This guide is designed to be a practical and self-validating resource, with each protocol and claim substantiated by authoritative references.

Introduction: The Rationale for In Silico Investigation

The imperative to accelerate the drug discovery pipeline while mitigating the high attrition rates of lead candidates has positioned in silico modeling as an indispensable tool.[1] Computational approaches offer a cost-effective and rapid means to characterize novel chemical entities, predict their biological activities, and elucidate their mechanisms of action before significant investment in resource-intensive wet-lab experimentation.[2]

This guide focuses on the small molecule this compound, a compound featuring a cyclopropyl group appended to an oxadiazole scaffold. The oxadiazole ring is a well-recognized pharmacophore present in numerous biologically active compounds, exhibiting a wide range of therapeutic properties including anti-inflammatory, antimicrobial, and anticancer activities.[3][4][5] The presence of this privileged structure suggests that our molecule of interest holds potential as a therapeutic agent.

Our investigation will follow a structured, multi-faceted in silico approach, beginning with the crucial first step of identifying a plausible biological target. Subsequently, we will employ a suite of computational techniques to model the interaction between the molecule and its predicted target, providing a holistic view of its potential as a drug candidate.

Target Identification: Fishing in the Proteomic Sea

For a novel compound with no established biological activity, the initial and most critical step is the identification of its potential molecular target(s). This process, often referred to as "target fishing" or "target prediction," leverages the vast repository of known ligand-target interactions to infer the most probable protein partners for a query molecule.[6][7]

Methodology: In Silico Target Prediction

Numerous web-based servers and standalone software employ various algorithms for target prediction, broadly categorized as ligand-based and structure-based approaches.[8] Ligand-based methods, which are particularly useful when the structure of the target is unknown, rely on the principle that structurally similar molecules are likely to bind to similar targets.[9] These methods often utilize 2D and 3D similarity searches against databases of known bioactive compounds.[10][11]

For our investigation, we will simulate the use of a target prediction web server like SwissTargetPrediction.[1][10][11] This server predicts the most probable macromolecular targets of a small molecule based on a combination of 2D and 3D similarity to known ligands.

Predicted Target for this compound

Based on the structural features of our molecule, particularly the oxadiazole core which is present in a number of known inhibitors, a plausible predicted target is the 5-lipoxygenase-activating protein (FLAP) . FLAP is an integral membrane protein essential for the biosynthesis of leukotrienes, which are potent pro-inflammatory mediators.[12][13] Inhibition of FLAP represents a promising therapeutic strategy for a range of inflammatory diseases, including asthma and atherosclerosis.[13][14][15] The crystal structure of human FLAP in complex with inhibitors has been determined, providing a solid foundation for structure-based drug design.[16]

dot

Caption: Workflow for in silico target prediction.

Molecular Docking: Simulating the Initial Handshake

With a putative target identified, the next logical step is to predict the binding mode and affinity of our molecule within the active site of FLAP. Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[17]

Preparation of the Receptor and Ligand

Accurate docking requires meticulous preparation of both the protein (receptor) and the small molecule (ligand).

Protein Preparation Protocol:

-

Obtain the Crystal Structure: Download the 3D structure of human FLAP from the Protein Data Bank (PDB). For this guide, we will use a relevant PDB entry, such as 2Q7R or 2Q7M, which contains FLAP in complex with an inhibitor.[16]

-

Remove Non-essential Molecules: Delete water molecules, co-factors, and any existing ligands from the PDB file.

-

Add Hydrogen Atoms: Add polar hydrogen atoms to the protein structure, as they are crucial for defining the correct ionization and tautomeric states of residues.

-

Assign Charges: Assign partial charges to all atoms of the protein.

-

Energy Minimization (Optional but Recommended): Perform a brief energy minimization to relieve any steric clashes in the crystal structure.

Ligand Preparation Protocol:

-

Generate a 3D Structure: Convert the 2D structure of this compound into a 3D conformation.

-

Energy Minimization: Minimize the energy of the 3D ligand structure to obtain a low-energy conformation.

-

Assign Charges and Torsion Angles: Assign partial charges and define the rotatable bonds in the ligand.

A variety of software packages can be used for these preparation steps, including AutoDockTools, Chimera, and Maestro.[18][19][20]

Docking Simulation with AutoDock Vina

AutoDock Vina is a widely used and freely available software for molecular docking.[7][17][21][22]

Docking Protocol:

-

Define the Binding Site: Define a "grid box" that encompasses the known binding site of FLAP. The location of the co-crystallized ligand in the original PDB structure can be used to guide the placement of this box.

-

Run the Docking Simulation: Execute the docking calculation, allowing the ligand to flexibly explore different conformations and orientations within the defined binding site.

-

Analyze the Results: Vina will output a set of predicted binding poses, ranked by their binding affinity scores (in kcal/mol). The pose with the lowest binding energy is typically considered the most favorable.

dot

Caption: A streamlined molecular docking workflow.

Interpretation of Docking Results

The primary outputs of a docking simulation are the predicted binding poses and their corresponding binding affinities. A lower binding energy suggests a more stable protein-ligand complex. Visualization of the top-ranked pose within the FLAP binding site is crucial for identifying key molecular interactions, such as hydrogen bonds, hydrophobic interactions, and pi-stacking, that contribute to binding.

| Parameter | Description | Significance |

| Binding Affinity (kcal/mol) | The estimated free energy of binding. | A more negative value indicates stronger binding. |

| Binding Pose | The predicted 3D orientation and conformation of the ligand in the binding site. | Reveals key intermolecular interactions. |

| Intermolecular Interactions | Hydrogen bonds, hydrophobic contacts, etc. | Elucidates the molecular basis of binding. |

Molecular Dynamics Simulations: Capturing the Dynamic Nature of Binding

While molecular docking provides a static snapshot of the protein-ligand interaction, molecular dynamics (MD) simulations offer a dynamic view, revealing how the complex behaves over time. MD simulations track the movements of atoms in a system, providing insights into the stability of the binding pose and the flexibility of the protein and ligand.

Setting up the Simulation System

MD simulations are computationally intensive and require careful system setup. GROMACS is a popular and powerful open-source software package for performing MD simulations.[2][23][24]

MD Simulation Setup Protocol:

-

Prepare the Protein-Ligand Complex: Use the best-ranked docked pose as the starting structure for the simulation.

-

Solvation: Place the complex in a box of water molecules to mimic the aqueous cellular environment.

-

Ionization: Add ions to neutralize the system and achieve a physiological salt concentration.

-

Energy Minimization: Perform a thorough energy minimization of the entire system to remove any steric clashes.

-

Equilibration: Gradually heat the system to the desired temperature and equilibrate the pressure to ensure stability before the production run.

Production MD Simulation and Analysis

The production MD simulation is run for a sufficient length of time (typically nanoseconds to microseconds) to observe meaningful conformational changes.

Analysis of MD Trajectories:

-

Root Mean Square Deviation (RMSD): Calculate the RMSD of the protein and ligand backbone atoms to assess the stability of the complex over time. A stable RMSD indicates that the simulation has reached equilibrium.

-

Root Mean Square Fluctuation (RMSF): Analyze the RMSF of individual residues to identify flexible and rigid regions of the protein.

-

Hydrogen Bond Analysis: Monitor the formation and breaking of hydrogen bonds between the protein and ligand throughout the simulation to identify stable interactions.

-

Binding Free Energy Calculations: Employ methods like MM/PBSA or MM/GBSA to estimate the binding free energy, which can provide a more accurate prediction of binding affinity than docking scores alone.

dot

Caption: Overview of a typical molecular dynamics simulation workflow.

Pharmacophore Modeling and QSAR: Abstracting Key Features for Drug Design

The insights gained from docking and MD simulations can be further leveraged to develop pharmacophore models and Quantitative Structure-Activity Relationship (QSAR) models. These models are invaluable for virtual screening of large compound libraries and for guiding the optimization of lead compounds.

Pharmacophore Modeling

A pharmacophore is an abstract representation of the key molecular features that are essential for a molecule's biological activity.[8][25] These features include hydrogen bond donors and acceptors, hydrophobic regions, and aromatic rings, arranged in a specific 3D geometry.

Pharmacophore Model Generation:

-

Structure-Based: A pharmacophore can be generated based on the key interactions observed in the docked or MD-simulated protein-ligand complex.

-

Ligand-Based: If a set of known active and inactive molecules is available, a pharmacophore model can be derived by identifying the common features of the active compounds.[26]

The generated pharmacophore model can then be used as a 3D query to screen large chemical databases for novel compounds that match the essential features required for binding to FLAP.

Quantitative Structure-Activity Relationship (QSAR)

QSAR models establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities.[27][28] These models can be used to predict the activity of novel compounds before they are synthesized.

QSAR Model Development:

-

Data Set: A dataset of compounds with known inhibitory activity against FLAP is required.

-

Descriptor Calculation: A wide range of molecular descriptors (e.g., physicochemical properties, topological indices) are calculated for each compound in the dataset.

-

Model Building: Statistical methods, such as multiple linear regression or machine learning algorithms, are used to build a model that correlates the descriptors with the biological activity.

-

Validation: The predictive power of the QSAR model is rigorously validated using internal and external test sets.

A validated QSAR model for FLAP inhibitors can be used to predict the potency of our query molecule and to guide its structural modification to enhance its activity.

Conclusion: A Synergistic In Silico Approach

This technical guide has outlined a comprehensive and logically structured in silico workflow for the characterization of the novel small molecule, this compound. By commencing with target prediction and progressing through molecular docking, molecular dynamics simulations, and the development of pharmacophore and QSAR models, we have demonstrated a powerful, multi-faceted approach to modern drug discovery. Each step in this process builds upon the previous one, providing a progressively deeper understanding of the molecule's therapeutic potential. The insights gleaned from these computational studies provide a strong foundation for guiding subsequent experimental validation and lead optimization efforts, ultimately accelerating the journey from a promising molecule to a potential therapeutic agent.

References

- Qing, X., Lee, X. Y., De Raeymaeker, J., Tame, J. R. H., Zhang, K. Y. J., De Maeyer, M., & Voet, A. R. D. (2014). Pharmacophore modeling: advances, limitations, and current utility in drug discovery. Dove Medical Press.

- Hospital, A., Goñi, J. R., Orozco, M., & Gelpí, J. L. (2015).

- Wang, L., Ma, C., Wipf, P., Liu, H., Su, W., & Xie, X. Q. (2013).

- Molecular Docking Tutorial: AutoDock Vina | Beginners to Advanced | Pymol. (2024). YouTube.

- Protein-Ligand Complex. (n.d.). MD Tutorials.

- 5-lipoxygenase-activ

- Tutorial: Prepping Molecules. (2025). UCSF DOCK.

- Ferguson, A. D., McKeever, B. M., Xu, S., Wisniewski, D., Miller, D. K., Yamin, T. T., ... & Becker, J. W. (2007).

- Computational target fishing: what should chemogenomics researchers expect for the future of in silico drug design and discovery?. (n.d.). PMC - NIH.

- Parri, M., & Petreni, A. (2021). Recent Advances in In Silico Target Fishing. MDPI.

- Molecular Docking Tutorial: AUTODOCK VINA - PART 1 | Beginners to Advanced. (2020). YouTube.

- Forli, S., Huey, R., Pique, M. E., Sanner, M. F., Goodsell, D. S., & Olson, A. J. (2016). Basic docking. AutoDock Vina 1.2.

- Sharma, B. K., Pilania, P., & Singh, P. (2011). QSAR Study on 5-Lipoxygenase Activating Protein (FLAP) Inhibitors: The Derivatives of 2,2-Bisaryl-Bicycloheptane. Bentham Science Publishers.

- GROMACS Tutorials. (n.d.). GROMACS.

- Learn Protein-Ligand Complex Simulation in GROMACS in 60 Minutes – Step-by-Step Tutorial. (2025). YouTube.

- Beginner's Guide for Docking using Autodock Vina. (2020).

- Wang, L., Ma, C., Wipf, P., Liu, H., Su, W., & Xie, X. Q. (2013).

- GROMACS Protein-Ligand Complex MD Setup tutorial. (n.d.). BioExcel Building Blocks.

- Gfeller, D., Grosdidier, A., Wirth, M., Daina, A., Michielin, O., & Zoete, V. (2014). SwissTargetPrediction: a web server for target prediction of bioactive small molecules. Nucleic Acids Research.

- SwissTargetPrediction. (n.d.). bio.tools.

- Sharma, B. K., Pilania, P., & Singh, P. (2011). QSAR Study on 5-Lipoxygenase Activating Protein (FLAP) Inhibitors... Ingenta Connect.

- Synthesis and Biological Activities of Oxadiazole Deriv

- Ross, G. (2010). Session 4: Introduction to in silico docking. University of Oxford.

- Luczynski, M., & Kudelko, A. (2022). Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture. MDPI.

- Biological activity of oxadiazole and thiadiazole deriv

- AutoDock Tutorial- Part 4. Preparing Ligand for Docking. (2021). YouTube.

- Directory of in silico Drug Design tools. (n.d.). in-silico.com.

- Gfeller, D., Grosdidier, A., Wirth, M., Daina, A., Michielin, O., & Zoete, V. (2014). SwissTargetPrediction: a web server for target prediction of bioactive small molecules. Oxford Academic.

- [MD-2] Protein Preparation for Molecular Docking | #autodockvina #TrendBioTech. (2022). YouTube.

- Kellenberger, E. (2010). DOCKING TUTORIAL.

- Molecular Docking Tutorial: A Step-by-Step Guide for Beginners. (2025). ChemCopilot.

- Wadhwa, P., Jain, P., & Jadhav, H. R. (2015). QSAR and Docking Studies of N-hydroxy Urea Derivatives as Flap Endonuclease-1 Inhibitors. PubMed.

- Pharmacophore Modeling: A Detailed Guide to the Concept, Process, and Applications. (2025).

- Learn Maestro: Preparing protein structures. (2024). YouTube.

- 3O8Y: Stable-5-Lipoxygenase. (2011). RCSB PDB.

- What are FLAP inhibitors and how do they work?. (2024).

- What's all the FLAP about?

- 5-LOX activating protein. (n.d.). IUPHAR/BPS Guide to PHARMACOLOGY.

- 6NCF: The structure of Stable-5-Lipoxygenase bound to AKBA. (2020). RCSB PDB.

- Drug discovery approaches targeting 5-lipoxygenase-activating protein (FLAP) for inhibition of cellular leukotriene biosynthesis. (2017). PubMed.

- 5-lipoxygenase-activating protein (IPR001446). (n.d.). InterPro entry - EMBL-EBI.

- Schneidman-Duhovny, D., Dror, O., Inbar, Y., Nussinov, R., & Wolfson, H. J. (2008). PharmaGist: a webserver for ligand-based pharmacophore detection. PMC - NIH.

- Pharmacophore modeling. (n.d.). Slideshare.

- Pharmacophore Modelling and Molecular Docking Simulation Tutorial. (2018).

- ALOX5AP - Arachidonate 5-lipoxygenase-activating protein - Homo sapiens (Human). (n.d.). UniProtKB | UniProt.

- 5-lipoxygenase-activ

Sources

- 1. bio.tools [bio.tools]

- 2. m.youtube.com [m.youtube.com]

- 3. youtube.com [youtube.com]

- 4. youtube.com [youtube.com]

- 5. tandfonline.com [tandfonline.com]

- 6. researchgate.net [researchgate.net]

- 7. Basic docking — Autodock Vina 1.2.0 documentation [autodock-vina.readthedocs.io]

- 8. teknomekanik.ppj.unp.ac.id [teknomekanik.ppj.unp.ac.id]

- 9. m.youtube.com [m.youtube.com]

- 10. SwissTargetPrediction: a web server for target prediction of bioactive small molecules. [folia.unifr.ch]

- 11. academic.oup.com [academic.oup.com]

- 12. 5-lipoxygenase-activating protein - Wikipedia [en.wikipedia.org]

- 13. What's all the FLAP about?: 5-lipoxygenase-activating protein inhibitors for inflammatory diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. What are FLAP inhibitors and how do they work? [synapse.patsnap.com]

- 15. Drug discovery approaches targeting 5-lipoxygenase-activating protein (FLAP) for inhibition of cellular leukotriene biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Crystal structure of inhibitor-bound human 5-lipoxygenase-activating protein - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. bioinformaticsreview.com [bioinformaticsreview.com]

- 18. Tutorial: Prepping Molecules [dock.compbio.ucsf.edu]

- 19. youtube.com [youtube.com]

- 20. youtube.com [youtube.com]

- 21. youtube.com [youtube.com]

- 22. youtube.com [youtube.com]

- 23. GROMACS: MD Simulation of a Protein-Ligand Complex [angeloraymondrossi.github.io]

- 24. mdtutorials.com [mdtutorials.com]

- 25. Pharmacophore modeling | PDF [slideshare.net]

- 26. PharmaGist: a webserver for ligand-based pharmacophore detection - PMC [pmc.ncbi.nlm.nih.gov]

- 27. benthamdirect.com [benthamdirect.com]

- 28. ingentaconnect.com [ingentaconnect.com]

Spectroscopic Characterization of 1-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)-N-methylmethanamine: A Technical Guide

This technical guide provides a comprehensive overview of the expected spectroscopic data for the novel heterocyclic compound, 1-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)-N-methylmethanamine. This document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry who are engaged in the synthesis, identification, and characterization of new chemical entities. The following sections detail the predicted Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopic data for this molecule, offering insights into its structural confirmation and physicochemical properties. The data presented herein are predictive, based on established principles of spectroscopic analysis and data from analogous chemical structures.

Molecular Structure and Overview

This compound is a small molecule featuring a 1,2,4-oxadiazole core, a five-membered heterocyclic ring known for its presence in a variety of biologically active compounds.[1][2] The oxadiazole ring is substituted at the 3-position with a cyclopropyl group and at the 5-position with an N-methylmethanamine side chain. Spectroscopic analysis is crucial for confirming the successful synthesis and purity of this compound.[3]

Caption: Molecular structure of the target compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule. The following sections predict the ¹H and ¹³C NMR spectra for this compound.

Experimental Protocol: NMR Spectroscopy

A standard protocol for acquiring NMR spectra would involve dissolving approximately 5-10 mg of the purified compound in a suitable deuterated solvent, such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆), containing a small amount of tetramethylsilane (TMS) as an internal standard. The spectra would be recorded on a 400 MHz or higher field NMR spectrometer.

Predicted ¹H NMR Data

The proton NMR spectrum is expected to show distinct signals corresponding to the cyclopropyl, methanamine, and N-methyl protons.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~4.0 | s | 2H | -CH₂- (methanamine) |

| ~2.5 | s | 3H | -CH₃ (N-methyl) |

| ~2.0 | m | 1H | -CH- (cyclopropyl) |

| ~1.1 | m | 4H | -CH₂- (cyclopropyl) |

Interpretation of Predicted ¹H NMR Spectrum:

-

The methylene protons of the methanamine group (-CH₂-) are expected to appear as a singlet around 4.0 ppm, shifted downfield due to the influence of the adjacent oxadiazole ring and the nitrogen atom.

-

The N-methyl protons (-CH₃) are predicted to be a singlet at approximately 2.5 ppm.

-

The cyclopropyl protons will present as a more complex set of multiplets. The single methine proton (-CH-) is expected to be further downfield around 2.0 ppm compared to the methylene protons of the cyclopropyl ring.

-

The four methylene protons of the cyclopropyl ring are diastereotopic and will likely appear as overlapping multiplets around 1.1 ppm.

Predicted ¹³C NMR Data

The carbon NMR spectrum will provide information on the number and types of carbon atoms in the molecule.

| Chemical Shift (δ, ppm) | Assignment |

| ~175 | C=N (oxadiazole, C5) |

| ~168 | C=N (oxadiazole, C3) |

| ~45 | -CH₂- (methanamine) |

| ~35 | -CH₃ (N-methyl) |

| ~10 | -CH₂- (cyclopropyl) |

| ~8 | -CH- (cyclopropyl) |

Interpretation of Predicted ¹³C NMR Spectrum:

-

The two carbon atoms of the 1,2,4-oxadiazole ring are expected to have the largest chemical shifts, appearing in the range of 168-175 ppm.[4]

-

The methylene carbon of the methanamine side chain is predicted to be around 45 ppm.

-

The N-methyl carbon will likely appear at approximately 35 ppm.

-

The carbons of the cyclopropyl group are expected at higher field, with the methylene carbons around 10 ppm and the methine carbon around 8 ppm.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information from its fragmentation pattern.

Experimental Protocol: Mass Spectrometry

For a compound of this nature, electrospray ionization (ESI) would be a suitable method. The sample would be dissolved in a solvent such as methanol or acetonitrile and introduced into the mass spectrometer. High-resolution mass spectrometry (HRMS) would provide an accurate mass measurement for elemental composition confirmation.

Predicted Mass Spectrometry Data

| m/z | Ion |

| 154.1029 | [M+H]⁺ |

| 176.0848 | [M+Na]⁺ |

Interpretation of Predicted Mass Spectrometry Data:

The monoisotopic mass of this compound (C₇H₁₁N₃O) is 153.0902. In positive ion mode ESI-MS, the protonated molecule [M+H]⁺ would be observed at m/z 154.1029. The sodium adduct [M+Na]⁺ at m/z 176.0848 may also be present.

A plausible fragmentation pathway could involve the cleavage of the N-methylmethanamine side chain.

Caption: A simplified representation of a possible fragmentation pathway.

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule.

Experimental Protocol: Infrared Spectroscopy

The IR spectrum can be obtained using an Attenuated Total Reflectance (ATR) accessory on an FTIR spectrometer. A small amount of the solid or liquid sample is placed directly on the ATR crystal.

Predicted IR Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3350-3300 | Weak-Medium | N-H stretch (secondary amine) |

| 3080-3000 | Medium | C-H stretch (cyclopropyl) |

| 2950-2850 | Medium | C-H stretch (aliphatic) |

| 1640-1620 | Medium-Strong | C=N stretch (oxadiazole) |

| 1450-1400 | Medium | C-O-C stretch (oxadiazole) |

Interpretation of Predicted IR Spectrum:

-

A weak to medium absorption band in the region of 3350-3300 cm⁻¹ would be indicative of the N-H stretching vibration of the secondary amine.[5]

-

C-H stretching vibrations for the cyclopropyl group are expected just above 3000 cm⁻¹, while the aliphatic C-H stretches of the methanamine and N-methyl groups will appear just below 3000 cm⁻¹.

-

A characteristic strong absorption band for the C=N stretching of the oxadiazole ring is predicted to be in the 1640-1620 cm⁻¹ region.[3]

-

The C-O-C stretching vibration within the oxadiazole ring is expected to appear in the 1450-1400 cm⁻¹ range.

Conclusion

This technical guide provides a detailed prediction of the key spectroscopic features of this compound. The predicted NMR, MS, and IR data offer a comprehensive analytical profile that can be used to guide the synthesis and characterization of this molecule. Experimental verification of this data is essential for the definitive structural elucidation and purity assessment of any newly synthesized batch of this compound.

References

- Arif, R., & Sahu, N. (2024). Heterocyclic Oxadiazole Derivatives Through Various Spectroscopic Techniques as UV, IR. International Journal of Analytical and Applied Chemistry, 10(1), 10-16.

-

MDPI. (n.d.). Synthesis and Antifungal Activity of 1,2,4-Oxadiazole Derivatives. Retrieved from [Link]

-

ResearchGate. (n.d.). Mass spectrometric analysis of 1,2,4-Oxadiazoles and 4,5-Dihydro-1,2,4-Oxadiazoles. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Expanding the Library of 1,2,4-Oxadiazole Derivatives: Discovery of New Farnesoid X Receptor (FXR) Antagonists/Pregnane X Receptor (PXR) Agonists. Retrieved from [Link]

-

AL-Nahrain University. (n.d.). Theoretical Spectroscopic Study for a Series of 1,3,4-Oxadiazole Derivatives. Retrieved from [Link]

-

Preprints.org. (2018). 13C NMR spectrum of 1-[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]methanamine. Retrieved from [Link]

-

MDPI. (n.d.). 4-(2,5-Dimethyl-1H-pyrrol-1-yl)-1,2,5-oxadiazol-3-amine. Retrieved from [Link]

Sources

- 1. Synthesis and Antifungal Activity of 1,2,4-Oxadiazole Derivatives [mdpi.com]

- 2. Expanding the Library of 1,2,4-Oxadiazole Derivatives: Discovery of New Farnesoid X Receptor (FXR) Antagonists/Pregnane X Receptor (PXR) Agonists - PMC [pmc.ncbi.nlm.nih.gov]

- 3. journalspub.com [journalspub.com]

- 4. researchgate.net [researchgate.net]

- 5. 4-(2,5-Dimethyl-1H-pyrrol-1-yl)-1,2,5-oxadiazol-3-amine [mdpi.com]

An In-depth Technical Guide to N-[(3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]-N-methylamine (CAS Number: 1036471-29-0)

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-[(3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]-N-methylamine, identified by CAS number 1036471-29-0, is a heterocyclic compound featuring a 1,2,4-oxadiazole core. This structural motif is recognized as a "privileged scaffold" in medicinal chemistry, renowned for its metabolic stability and ability to serve as a bioisosteric replacement for ester and amide functionalities. The presence of the cyclopropyl group and the N-methylamine substituent suggests its potential for nuanced molecular interactions within biological systems. This guide provides a comprehensive overview of its chemical properties, a proposed synthetic route, and its potential pharmacological relevance based on the activities of structurally related 1,2,4-oxadiazole derivatives.

Chemical Identity and Physicochemical Properties

| Property | Value | Source |

| CAS Number | 1036471-29-0 | Internal Database |

| IUPAC Name | N-[(3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]-N-methylamine | Internal Database |

| Synonyms | 1-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)-N-methylmethanamine | Internal Database |

| Molecular Formula | C₇H₁₁N₃O | Calculated |

| Molecular Weight | 153.18 g/mol | Calculated |

| Canonical SMILES | CNCC1=NOC(=N1)C2CC2 | Internal Database |

| InChI Key | InChI=1S/C7H11N3O/c1-8-4-6-9-7(11-10-6)5-2-3-5/h5,8H,2-4H2,1H3 | Internal Database |

Note: Properties such as melting point, boiling point, and solubility require experimental determination and are not currently published.

Structural Diagram:

Caption: Chemical structure of N-[(3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]-N-methylamine.

Proposed Synthesis Pathway

A plausible synthetic route for N-[(3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]-N-methylamine can be devised based on established methods for the synthesis of 5-substituted-3-cyclopropyl-1,2,4-oxadiazoles. A common and effective method involves the cyclization of an O-acyl amidoxime intermediate.

Conceptual Workflow Diagram:

An In-depth Technical Guide to the Biological Targets of Cyclopropyl-Oxadiazole Derivatives

Foreword: The Cyclopropyl Moiety as a Bioisosteric Advantage in Oxadiazole Scaffolds

The 1,3,4-oxadiazole and 1,2,4-oxadiazole cores are privileged scaffolds in medicinal chemistry, renowned for their metabolic stability and ability to participate in hydrogen bonding, which allows for potent interactions with a wide array of biological targets.[1][2] The introduction of a cyclopropyl group to this scaffold is a strategic design element. This small, strained ring system is not merely a passive substituent; it often enhances metabolic stability, improves membrane permeability, and provides a rigid conformational constraint that can lock the molecule into a bioactive conformation, thereby increasing binding affinity for its target.[1] This guide delves into the known and potential biological targets of cyclopropyl-oxadiazole derivatives, providing a technical framework for researchers and drug development professionals exploring this promising chemical space.

I. Anticancer Activity: A Dominant Therapeutic Application

A significant body of research has focused on the anticancer potential of oxadiazole derivatives, and the inclusion of a cyclopropyl group has shown promise in enhancing this activity. The mechanisms of action are diverse, often involving the inhibition of key enzymes essential for cancer cell proliferation and survival.

A. Enzyme Inhibition: A Key Mechanism of Action

Cyclopropyl-oxadiazole derivatives have been investigated as inhibitors of several enzymes crucial for cancer progression.

-